6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound is a tricyclic derivative featuring a fused oxa-aza ring system, a methoxy group at position 6, a methyl group at position 9, and a 4-(propan-2-yl)benzenesulfonyl moiety at position 12. The sulfonyl group enhances solubility and may participate in receptor binding, while the tricyclic core provides rigidity, influencing conformational stability .
Properties
IUPAC Name |
6-methoxy-9-methyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-13(2)14-8-10-15(11-9-14)29(25,26)20-17-12-22(3,23-21(20)24)28-19-16(17)6-5-7-18(19)27-4/h5-11,13,17,20H,12H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRAZLHULNSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₉N₁O₅S
- Molecular Weight : Approximately 367.41 g/mol
- IUPAC Name : 6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Structural Features
The compound contains:
- A methoxy group (-OCH₃)
- A benzenesulfonyl moiety
- A tricyclic structure with azetidine and oxane rings
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have demonstrated that derivatives of benzenesulfonamides can inhibit tumor growth by interfering with cellular proliferation pathways.
Case Study: In Vitro Anticancer Activity
A study conducted on structurally related compounds showed that they significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 10 to 50 µM. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Preliminary tests suggest that 6-Methoxy-9-methyl compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Compounds similar to 6-Methoxy derivatives have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
Research Findings
In a controlled study, the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes in vitro:
- COX-1 Inhibition : IC50 = 25 µM
- COX-2 Inhibition : IC50 = 30 µM
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Cell Signaling Pathways : The compound may modulate pathways involved in cell survival and apoptosis.
- Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of key enzymes involved in inflammation and infection.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Heteroatom Variations : Analog 3 replaces oxygen with sulfur in the ring system, which may stabilize conformational flexibility via stronger van der Waals interactions . Analog 2’s diaza substitution could alter hydrogen-bonding capacity and metabolic stability .
- Polarity : Analog 2’s carboxylic acid group significantly increases hydrophilicity, suggesting divergent pharmacokinetic profiles compared to the sulfonyl-containing target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
